Enzymatic Resolution for Ledipasvir Intermediate Purity
In the synthesis of the ledipasvir key intermediate (1R,3S,4S)-N-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, the ethyl ester precursor (CAS 1173197-53-9) bearing the (1S,3S,4S)-rel configuration is subjected to enzymatic hydrolysis. Using porcine pancreatic lipase at 55 °C for 24 hours, the optically pure (1R,3S,4S)-carboxylic acid is obtained with a diastereomeric excess (de) of 99.7% and isomer impurity content of only 0.17%, compared to an initial de of 80–86% for the pre-enzymatic substrate mixture [1]. This represents a ≥13.7 percentage point improvement over the substrate and demonstrates that the (1S,3S,4S)-rel ethyl ester is the required substrate geometry for achieving pharmacopeial-grade purity. A screen of multiple hydrolases (6 enzymes) confirmed that de values of 98.6%–99.7% could be achieved, with porcine pancreatic lipase and Novozymes 435 providing yields >70% [1]. In contrast, alternative non-Boc-protected or ring-expanded bicyclic ester substrates cannot participate in this validated enzymatic resolution pathway, requiring de novo process development.
| Evidence Dimension | Diastereomeric excess (de) after enzymatic resolution of the (1S,3S,4S)-rel ethyl ester precursor for ledipasvir intermediate synthesis |
|---|---|
| Target Compound Data | ≥99.7% de (porcine pancreatic lipase); isomer impurity content 0.17%; yield 69.2% (isolated acid); yield >70% across preferred enzymes |
| Comparator Or Baseline | Pre-enzymatic substrate mixture de = 80–86%; des-oxo and [2.2.2]octane analogs are not validated as substrates for this enzymatic step |
| Quantified Difference | ≥13.7 percentage point increase in de from pre-enzymatic substrate to isolated product; maximum achievable de across 6 enzymes was 99.7% (range: 98.6%–99.7%) |
| Conditions | Enzymatic hydrolysis with porcine pancreatic lipase, 55 °C, 24 h; triethylamine co-solvent; product isolated as white solid (m.p. not reported); characterized by MS (M-H+: m/z 240.3) and 1H NMR (400 MHz, DMSO-d6) |
Why This Matters
Procurement of the correct (1S,3S,4S)-rel-2-Boc-5-oxo ethyl ester directly enables a validated enzymatic resolution route to the ledipasvir key intermediate with ≥99.7% de—a purity level essential for API regulatory compliance—without the need for costly chiral chromatography or alternative resolution method development.
- [1] Astatech Chengdu Biopharm Corp. Preparation Method of High-Purity Ledipasvir Intermediate. Chinese Patent CN105461606A (Embodiments 1–3, Table 1), published 2016-04-06. View Source
